N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide
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Overview
Description
N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . The process involves the coupling of benzothiazole and benzotriazinyl acetyl glycinamide moieties.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that can be scaled up for large-scale production. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and other advanced synthetic techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide include other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used in the synthesis of dyes and rubber accelerators.
Benzothiazole-2-carboxylic acid: Studied for its potential therapeutic applications.
Uniqueness
What sets this compound apart from other similar compounds is its unique structure, which combines benzothiazole and benzotriazinyl acetyl glycinamide moieties.
Properties
Molecular Formula |
C18H14N6O3S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C18H14N6O3S/c25-15(21-18-20-13-7-3-4-8-14(13)28-18)9-19-16(26)10-24-17(27)11-5-1-2-6-12(11)22-23-24/h1-8H,9-10H2,(H,19,26)(H,20,21,25) |
InChI Key |
WONBBBOMWKEQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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